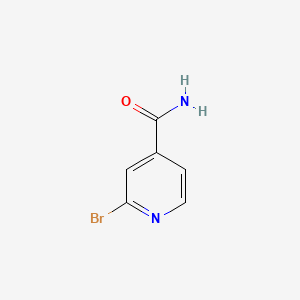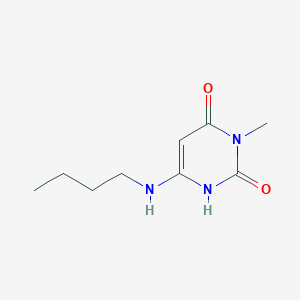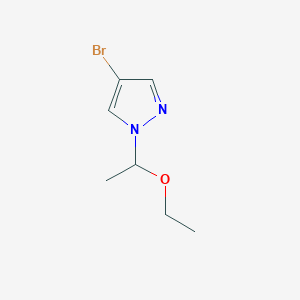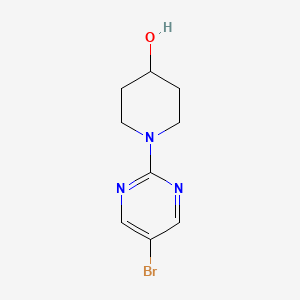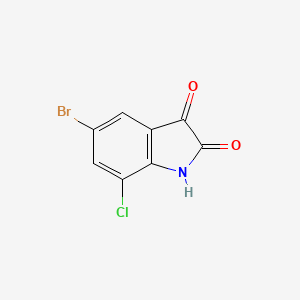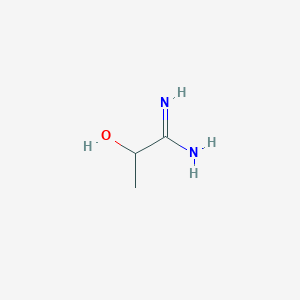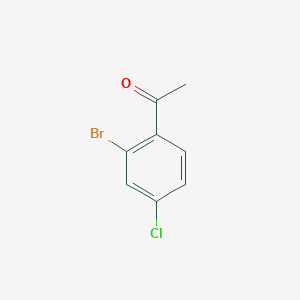
1-(2-Bromo-4-chlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-chlorophenyl)ethanone is an organic compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and a boiling point of 116 °C. The compound has a wide range of applications, from pharmaceuticals to industrial processes. It is also used as an intermediate for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Enantiomerically Pure Derivatives : A study developed a facile 7-step procedure for synthesizing enantiomerically pure derivatives of 1-(2-Bromo-4-chlorophenyl)ethanone, demonstrating its potential in producing optically pure enantiomers with high purity (Zhang et al., 2014).
Computational Chemistry Applications : Another study used Density Functional Theory calculations to investigate reactions between imidazole and various 2-bromo-1-arylethanones, including this compound. This work highlights its relevance in theoretical and computational chemistry research (Erdogan & Erdoğan, 2019).
Intermediate in Synthesis
Synthesis of Chiral Intermediates : A study on the synthesis of chiral intermediates for pharmaceutical applications utilized derivatives of this compound, emphasizing its role in drug development (Ni et al., 2012).
Production of Heterocyclic Compounds : Research demonstrated the use of this compound in the synthesis of various heterocyclic compounds, highlighting its utility in organic chemistry and material science (Yang et al., 2004).
Molecular Studies
- Structural and Molecular Analysis : Studies involving vibrational and structural observations of compounds derived from this compound contribute to a deeper understanding of molecular structures and properties (ShanaParveen et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . These indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation.
Relevant Papers
The relevant papers retrieved include a comparative analysis of selected bond angles for the compound , and a new and versatile one-pot strategy to synthesize alpha-bromoketones . These papers provide valuable insights into the properties and potential applications of “1-(2-Bromo-4-chlorophenyl)ethanone”.
Propiedades
IUPAC Name |
1-(2-bromo-4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBATMJMOGHOCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405736 |
Source


|
| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-40-1 |
Source


|
| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 825-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

